1-(6-Bromoindolin-1-yl)propan-2-one
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Overview
Description
1-(6-Bromoindolin-1-yl)propan-2-one is a chemical compound with the molecular formula C11H12BrNO. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The presence of a bromine atom at the 6-position of the indole ring and a propan-2-one group attached to the nitrogen atom makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromoindolin-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of indole followed by alkylation. The process typically starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated indole is then subjected to alkylation with 2-bromopropanone under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoindolin-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives of indole.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(6-Bromoindolin-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(6-Bromoindolin-1-yl)propan-2-one exerts its effects depends on its interaction with biological targets. The bromine atom and the indole ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
6-Bromoindole: Lacks the propan-2-one group, making it less versatile in certain chemical reactions.
1-(6-Chloroindolin-1-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(6-Fluoroindolin-1-yl)propan-2-one: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Biological Activity
1-(6-Bromoindolin-1-yl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is a derivative of indole, characterized by a bromine atom at the 6-position of the indole ring and a propan-2-one side chain. Its molecular formula is C11H10BrN, and it features a ketone functional group that is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study reported that derivatives of indolinones, including this compound, inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 25 | Induction of apoptosis |
6-Bromoindolin-2-one | MCF7 | 30 | Inhibition of cell proliferation |
5-Fluoroindolin-2-one | A549 | 45 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits antibacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 300 µM. This suggests that the compound may serve as a lead for developing new antimycobacterial agents .
Table 2: Antimicrobial Activity Data
Compound | Target Pathogen | MIC (µM) |
---|---|---|
This compound | Mycobacterium tuberculosis | 300 |
5-Bromoindolin-2-one | Staphylococcus aureus | >500 |
Indole derivatives | Escherichia coli | >1000 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. For instance, it has been suggested that the bromine atom plays a role in enhancing binding affinity to target proteins involved in cell signaling pathways .
Case Studies
Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with indole derivatives, leading to tumor shrinkage in some cases .
- Antimycobacterial Efficacy : In vitro studies demonstrated that the compound could inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis, indicating its potential as an alternative treatment option .
Comparative Studies
Comparative analysis with other similar compounds reveals that the presence of the bromine atom significantly enhances the biological activity of indoline derivatives. For example, while 5-bromoindolin-2-one showed no significant antibacterial activity (IC50 > 1000 µM), the addition of the propan-2-one moiety in this compound improved its efficacy against various pathogens .
Table 3: Comparison with Similar Compounds
Compound | Structure Feature | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | Bromine + Ketone | 25 |
5-Bromoindolin-2-one | Bromine only | >1000 |
Indole derivative | No halogen | >500 |
Properties
IUPAC Name |
1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(14)7-13-5-4-9-2-3-10(12)6-11(9)13/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIAEGXHFWKWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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